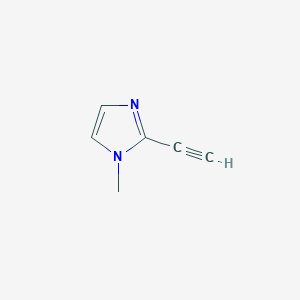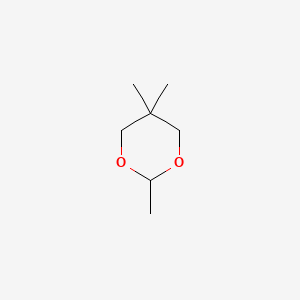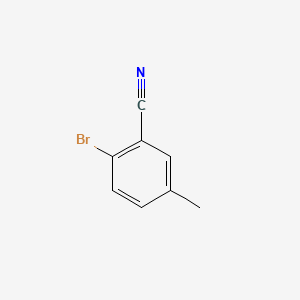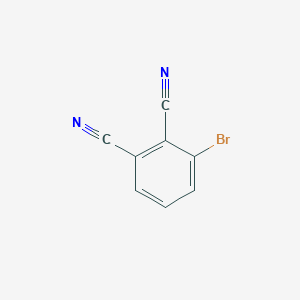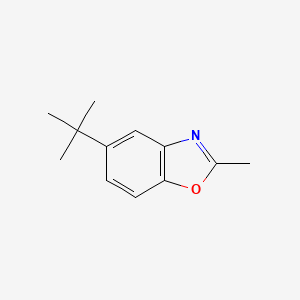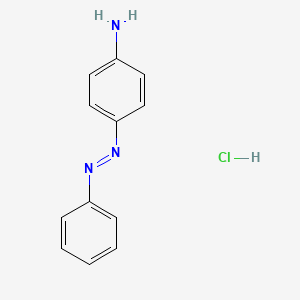
4-アミノアゾベンゼン塩酸塩
概要
説明
4-Aminoazobenzene hydrochloride is an organic compound with the molecular formula C12H11N3·HCl. It is a derivative of azobenzene, where an amino group is substituted at the para position of one of the phenyl rings. This compound is known for its vibrant color and is commonly used as a dye. It is also referred to as 4-(Phenylazo)aniline hydrochloride .
科学的研究の応用
4-Aminoazobenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of colored polymers, textiles, and inks .
作用機序
Target of Action
4-Aminoazobenzene hydrochloride, also known as 4-(Phenyldiazenyl)aniline hydrochloride, has been found to play a key role in enhancing the detection and imaging of metabolites in tissues using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . This suggests that its primary targets are the metabolites present in biological tissues.
Mode of Action
The compound interacts with its targets by acting as a negative ion MALDI matrix. It exhibits superior properties in terms of ultraviolet absorption, background ion interference, matrix morphology, and metabolite ionization efficiency . This enhances the detection and imaging of metabolites in tissues.
Pharmacokinetics
Its use in tissue imaging suggests that it may have good distribution properties, allowing it to reach and interact with metabolites in various tissues .
Result of Action
The primary result of the action of 4-Aminoazobenzene hydrochloride is the enhanced detection and imaging of metabolites in tissues . This is achieved through its role as a negative ion MALDI matrix, which improves the ionization efficiency of metabolites and reduces background ion interference .
Action Environment
The action of 4-Aminoazobenzene hydrochloride can be influenced by environmental factors such as the presence of metal salts or strong acids, which can sensitize the compound and potentially lead to detonation . Additionally, the compound’s action as a negative ion MALDI matrix may be affected by the specific conditions of the MALDI-MSI process .
生化学分析
Biochemical Properties
4-Aminoazobenzene hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with cucurbit7uril, a macrocyclic molecule known for its ability to form supramolecular complexes. The binding constant between 4-aminoazobenzene and cucurbit7uril is high, indicating a strong interaction that is influenced by changes in enthalpy and entropy . Additionally, 4-aminoazobenzene hydrochloride has been used as a matrix in MALDI tissue imaging, enhancing the detection and imaging of metabolites in tissues .
Cellular Effects
4-Aminoazobenzene hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cucurbit7uril in acidic solutions highlights its potential impact on cellular environments . Furthermore, the compound’s ability to undergo photoisomerization can lead to changes in cellular functions, as the isomerization process can alter the compound’s interactions with cellular components .
Molecular Mechanism
The molecular mechanism of 4-aminoazobenzene hydrochloride involves its ability to undergo photoisomerization, transitioning between the E and Z forms. This photoisomerization process is crucial for its function as it allows the compound to act as a photoswitchable molecule. The interaction with cucurbit7uril further exemplifies its molecular mechanism, where the binding interaction is driven by changes in enthalpy and entropy . Additionally, the compound’s ability to form complexes with other molecules, such as cucurbit7uril, highlights its role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-aminoazobenzene hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-aminoazobenzene hydrochloride exhibits high affinity in acidic solutions, while no association is detected in neutral solutions . This indicates that the compound’s effects can vary depending on the pH of the environment. Additionally, the compound’s ability to undergo photoisomerization can lead to long-term effects on cellular function, as the isomerization process can be reversible and repeatable .
Dosage Effects in Animal Models
The effects of 4-aminoazobenzene hydrochloride vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may not exhibit significant effects. The compound’s interaction with cucurbit7uril in acidic solutions suggests that its effects can be influenced by the concentration of the compound and the pH of the environment . Additionally, the compound’s ability to enhance the detection and imaging of metabolites in tissues indicates its potential use in various dosages for different applications .
Metabolic Pathways
4-Aminoazobenzene hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form complexes with cucurbit7uril highlights its role in metabolic processes, as the binding interaction can influence the activity of enzymes and other biomolecules . Additionally, the compound’s use as a matrix in MALDI tissue imaging indicates its involvement in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-aminoazobenzene hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with cucurbit7uril suggests that it can be transported and distributed within cells through these interactions . Additionally, the compound’s use in MALDI tissue imaging indicates its potential for localization and accumulation in specific tissues .
Subcellular Localization
4-Aminoazobenzene hydrochloride’s subcellular localization is influenced by its interactions with biomolecules and its ability to undergo photoisomerization. The compound’s interaction with cucurbit7uril highlights its potential for targeting specific subcellular compartments . Additionally, the compound’s use in MALDI tissue imaging suggests that it can be localized to specific organelles or compartments within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoazobenzene hydrochloride typically involves the diazotization of aniline followed by azo coupling with another aniline molecule. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form benzenediazonium chloride.
Azo Coupling: The benzenediazonium chloride is then reacted with another molecule of aniline in an acidic medium to form 4-Aminoazobenzene.
Industrial Production Methods
Industrial production of 4-Aminoazobenzene hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product .
化学反応の分析
Types of Reactions
4-Aminoazobenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxybenzene derivatives.
Reduction: Reduction of the azo group can lead to the formation of aniline derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid
Major Products Formed
Oxidation: Azoxybenzene derivatives.
Reduction: Aniline and its derivatives.
Substitution: Nitro and sulfonated derivatives of 4-Aminoazobenzene
類似化合物との比較
4-Aminoazobenzene hydrochloride is compared with other azobenzene derivatives, such as:
Azobenzene: Lacks the amino group, making it less reactive in electrophilic substitution reactions.
4-Phenylazophenol: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
4-Nitroazobenzene: Has a nitro group, making it more electron-withdrawing and affecting its chemical behavior .
These comparisons highlight the unique properties of 4-Aminoazobenzene hydrochloride, such as its reactivity and versatility in various chemical reactions and applications.
特性
IUPAC Name |
4-phenyldiazenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTYZIRLUBHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883975 | |
| Record name | 4-Aminoazobenzene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-98-5 | |
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Aminoazobenzene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylazo)anilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



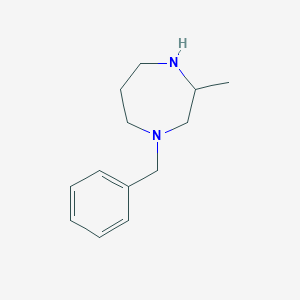


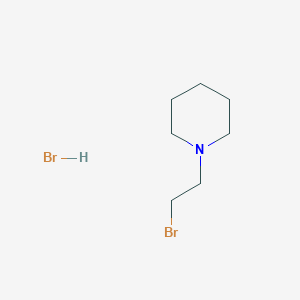
![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)
